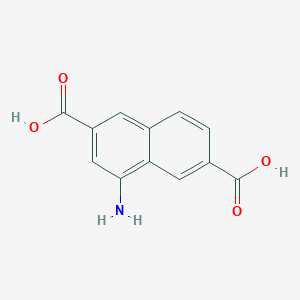

4-Aminonaphthalene-2,6-dicarboxylic acid

Overview

Description

4-Aminonaphthalene-2,6-dicarboxylic acid is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Aminonaphthalene-2,6-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminonaphthalene-2,6-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tuberculosis Treatment : The compound 4-hydroxy-6-amino-isophthalic acid, a related derivative, has shown potential as a tuberculostatic and pharmacological agent for tuberculosis treatment, offering various synthetic routes and a convenient preparation procedure (Beyerman & Wielaert, 2010).

Protein Structure Analysis : 5-Amino-2,4,6-tribromoisophthalic acid, another derivative, serves as a promising tool for phasing protein structures using MAD phasing, combining heavy atoms with amino and carboxyl groups for binding to proteins (Beck, Gruene, & Sheldrick, 2010).

Byproduct in Clinical Applications : 4-hydroxy-6-amino-isophthalic acid may occur as a byproduct in the commercial production of p-aminosalicylic acid for clinical use, with potential implications for toxicity and tuberculostatic activity (Beyerman & Alberda, 2010).

Photocages for Carboxylic Acids : Aminonaphthalene and aminoaniline photocages effectively release carboxylic acids from caged substrates, offering chromatic orthogonality and selective deprotection by UV-B or near-visible and UV-A light (Lovrinčević et al., 2022).

Degradation Studies : During the degradation of naphthalenic amines, carboxylic acids are produced, with higher amounts of oxalic acid and lower quantities of acetic acid noted (Rodrigues et al., 2018).

Electrochemical Oxidation : Electrochemical oxidation of 1-aminonaphthalene-3,6-disulphonic acid wastewater can reduce total organic carbon and dissolved oxygen significantly, with improved results when combined with photochemical oxidation (Socha, Chrześcijańska, & Kuśmierek, 2005).

Bacterial Conversion : Bacteria convert 5-aminonaphthalene-2-sulfonic acid into 5-hydroxyquinoline-2-carboxylate, limiting its oxidation by the internal NADH pool (Nörtemann et al., 1993).

Organic Chemistry : Carbopalladation of nitriles can produce 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives, with trialkylamine bases playing a role in their formation (Tian, Pletnev, & Larock, 2003).

properties

IUPAC Name |

4-aminonaphthalene-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c13-10-5-8(12(16)17)3-6-1-2-7(11(14)15)4-9(6)10/h1-5H,13H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMNSOVAVAALPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminonaphthalene-2,6-dicarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl spiro[2.3]hexan-5-ylcarbamate](/img/structure/B8196750.png)

![Furo[3,4-b]furo[3',4':5,6]pyrazino[2,3-f]furo[3',4':5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone](/img/structure/B8196785.png)

![2,7-Bis(pyridin-4-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8196812.png)

![[1,1':3',1''-Terphenyl]-3,3'',5'-tricarboxylic acid](/img/structure/B8196825.png)